molecular formula C19H24N4O2 B6432158 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2177366-37-7

3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one

Cat. No.: B6432158
CAS No.: 2177366-37-7
M. Wt: 340.4 g/mol
InChI Key: QPVBBEAGOOLHBD-UHFFFAOYSA-N
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Description

This compound features a propan-1-one core linked to a 4-propoxyphenyl group and a 3-[(pyrazin-2-yl)amino]azetidin-1-yl moiety.

Properties

IUPAC Name

3-(4-propoxyphenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-11-25-17-6-3-15(4-7-17)5-8-19(24)23-13-16(14-23)22-18-12-20-9-10-21-18/h3-4,6-7,9-10,12,16H,2,5,8,11,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVBBEAGOOLHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the Azetidinone Core: This step involves the cyclization of appropriate precursors to form the azetidinone ring.

    Attachment of the Pyrazinylamino Group: The pyrazinylamino group is introduced through a nucleophilic substitution reaction.

    Introduction of the Propoxyphenyl Group: The final step involves the alkylation of the phenyl ring with a propoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or amines to amides.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Core Structural Features and Substituent Variations

The table below summarizes key structural differences and similarities among analogs:

Compound Name/ID Core Structure Aryl Group Amine Substituent Molecular Weight (g/mol) Biological Activity Reference
Target Compound Propan-1-one, azetidine 4-propoxyphenyl 3-[(Pyrazin-2-yl)amino]azetidine ~350 (estimated) Hypothesized kinase/CNS
BK62188 Propan-1-one, azetidine 2-fluorophenyl 3-[(Pyrimidin-2-yl)amino]azetidine 300.33 Unspecified
P–1 (Piperidin-1-yl-propoxyphenyl) 2-Aminopyrimidine derivative 4-propoxyphenyl Piperidin-1-yl Not reported Kinase inhibition
3-({[4-(Dimethylamino)phenyl]methyl}amino)-1-(pyrrolidin-1-yl)propan-1-one Propan-1-one 4-(Dimethylamino)phenyl Pyrrolidin-1-yl Not reported Unspecified
N-[(2S)-1-{...}-3-(4-propoxyphenyl)propan-2-yl]benzamide (Cpd 7) Benzamide, propan-2-yl 4-propoxyphenyl (S)-1-Hydroxy-3-phenylpropan-2-yl Not reported Anti-inflammatory (inferred)

Key Observations

Azetidine vs. This may enhance selectivity for targets requiring compact binding pockets .

Aryl Group Impact : The 4-propoxyphenyl group, shared with P–1 and Cpd 7, increases lipophilicity compared to BK62188’s 2-fluorophenyl group. This could improve bioavailability but may reduce solubility .

Heterocyclic Amines: The pyrazin-2-yl group in the target compound provides two nitrogen atoms for hydrogen bonding, unlike pyrimidin-2-yl (BK62188) or dimethylamino () substituents. This may enhance interactions with polar enzyme active sites .

Biological Activity

The compound 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one, also known by its chemical formula C19_{19}H24_{24}N2_{2}O, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a propoxyphenyl group and a pyrazinyl amino azetidine moiety. Its molecular weight is approximately 296.41 g/mol, and it exhibits a moderate level of lipophilicity, which may influence its bioavailability and pharmacokinetic properties.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Anticancer Activity : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways such as NF-κB and p53 .
  • Antimicrobial Effects : Similar derivatives have shown potential as antibacterial agents by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in breast cancer cells
AntibacterialInhibits growth of Gram-positive bacteria
Anti-inflammatoryReduces nitric oxide production in RAW264.7 cells

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Anticancer Efficacy : A study focused on pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved apoptosis mediated by caspase activation and inhibition of NF-κB signaling pathways .
  • Antimicrobial Activity : Another investigation into quinoline derivatives highlighted their antibacterial properties, particularly against resistant strains. These findings suggest that structural modifications could enhance the antimicrobial efficacy of similar compounds .
  • Inflammation Modulation : Research on pyrazolo[4,3-c]quinoline derivatives indicated their ability to inhibit nitric oxide production in inflammatory models, suggesting a role in managing inflammatory diseases .

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